4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
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Overview
Description
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a benzyloxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the benzyloxyphenyl group and the aldehyde functional group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The benzyloxyphenyl group can be introduced through a substitution reaction, and the aldehyde group is typically added via formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as acidic or basic environments.
Major Products
Oxidation: 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid.
Reduction: 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and aldehyde group can form interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Benzyloxy)phenyl]-1,3-thiazole: Lacks the aldehyde group, which may affect its reactivity and applications.
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-methanol:
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid: Features a carboxylic acid group, which can alter its solubility and reactivity.
Uniqueness
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is unique due to the presence of both the benzyloxyphenyl group and the aldehyde functional group, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-(2-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-10-17-18-15(12-21-17)14-8-4-5-9-16(14)20-11-13-6-2-1-3-7-13/h1-10,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIABSIJRGOWDRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC(=N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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